2H-1-Benzopyran-2-one, 4-methyl-6-nitro-
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Overview
Description
2H-1-Benzopyran-2-one, 4-methyl-6-nitro- is an organic compound belonging to the benzopyran family This compound is characterized by a benzene ring fused to a pyran ring, with a methyl group at the 4-position and a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- typically involves the nitration of 4-methyl-2H-1-benzopyran-2-one. This can be achieved through the following steps:
Nitration Reaction: The starting material, 4-methyl-2H-1-benzopyran-2-one, is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 6-position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2H-1-Benzopyran-2-one, 4-methyl-6-nitro-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-methyl-6-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2H-1-Benzopyran-2-one, 4-methyl-6-amino-.
Substitution: Various substituted benzopyran derivatives.
Oxidation: 2H-1-Benzopyran-2-one, 4-carboxy-6-nitro-.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-methyl-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The biological activity of 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- is often attributed to its ability to interact with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed activities.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 4-methyl-: Lacks the nitro group, resulting in different reactivity and biological properties.
2H-1-Benzopyran-2-one, 6-nitro-: Lacks the methyl group, which can influence its chemical behavior and applications.
Coumarin: The parent compound without any substituents, widely studied for its diverse biological activities.
Uniqueness
2H-1-Benzopyran-2-one, 4-methyl-6-nitro- is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents allows for targeted modifications and applications in various fields.
Properties
IUPAC Name |
4-methyl-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-6-4-10(12)15-9-3-2-7(11(13)14)5-8(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLPGNFSHCCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459424 |
Source
|
Record name | 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103027-92-5 |
Source
|
Record name | 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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